molecular formula C5H9ClFNO2 B1401220 (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1143504-73-7

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1401220
M. Wt: 169.58 g/mol
InChI Key: UCWWFZQRLUCRFQ-RFKZQXLXSA-N
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Description

“(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It is similar to other compounds such as “(2R,4S)-4-ethylpiperidine-2-carboxylic acid hydrochloride” and "(2R,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride"12.



Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereos-electivity3. However, the specific synthesis process for “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” is not directly available. However, similar compounds such as “(2R,4S)-4-Amino-5-(4-biphenylyl)-2-methylpentanoic acid hydrochloride” have been analyzed4. The molecular structure of a compound can provide insights into its physical and chemical properties, as well as its potential biological activity.



Chemical Reactions Analysis

The specific chemical reactions involving “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” are not readily available. However, understanding the chemical reactions of similar compounds can provide insights. For example, the resolution of racemic mixtures into their component enantiomers is a common process in organic chemistry5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” are not directly available. However, similar compounds such as “(2R,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride” have been analyzed2. These properties can provide insights into the compound’s stability, reactivity, and potential uses.


Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, including (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, can be synthesized by double fluorination and converted to various intermediates like carboxamides, carbonitriles, and Weinreb amide, which have extensive applications in medicinal chemistry (Singh & Umemoto, 2011).

Enzymatic Synthesis

Enzymatic synthesis is another critical application. (αR,2R,4S)-2-[2(R)-Amino-2-(4-hydroxyphenyl)acetylamino]-4-carboxy-5,5-dimethyl-2-thiazolidinylacetic acid, a product of amoxicillin hydrolytic cleavage, is closely related to this compound. This synthesis provides insights into the identification of compounds in biological solutions and industrial samples (Vorona et al., 2009).

Biotransformations in Organic Synthesis

Biotransformations of pyrrolidine-2,5-dicarboxamides, including those related to (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, are pivotal in organic synthesis. Racemic trans-pyrrolidine-2,5-carboxamide is kinetically resolved into various pyrrolidine-2-carboxylic acid derivatives using microbial whole cell catalysts. These derivatives are used in the scalable preparation of aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).

Antioxidant Potential and Biomedical Applications

The compound's derivatives have been explored for their antioxidant potential. For instance, spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) exhibit promising antioxidant properties and potential for application in biomedical studies, particularly in magnetic-resonance imaging (Yushkova et al., 2013).

Safety And Hazards

The safety and hazards associated with “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” are not directly available. However, safety data sheets for similar compounds provide information on potential hazards, safe handling practices, and emergency procedures72.


Future Directions

The future directions for research on “(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride” could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety profile. This could lead to potential applications in various fields such as pharmaceuticals, materials science, and chemical engineering. However, it’s important to note that this would require rigorous testing and validation.


properties

IUPAC Name

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWFZQRLUCRFQ-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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